molecular formula C8H12O2 B8665159 2-Propenoic acid, 2-methyl-, 3-butenyl ester CAS No. 79964-12-8

2-Propenoic acid, 2-methyl-, 3-butenyl ester

Cat. No. B8665159
CAS RN: 79964-12-8
M. Wt: 140.18 g/mol
InChI Key: LXGTYUAXSYBVFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenoic acid, 2-methyl-, 3-butenyl ester is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propenoic acid, 2-methyl-, 3-butenyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenoic acid, 2-methyl-, 3-butenyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

79964-12-8

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

but-3-enyl 2-methylprop-2-enoate

InChI

InChI=1S/C8H12O2/c1-4-5-6-10-8(9)7(2)3/h4H,1-2,5-6H2,3H3

InChI Key

LXGTYUAXSYBVFR-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 250 ml round-bottom flask, containing 3-buten-1-ol (24.7 g) and phenothiazine (0.1 g inhibitor), methyl methacrylate (80 ml) was added, followed by a methanolic solution of magnesium methoxide [prepared by dissolving magnesium metal (0.1 g) in anhydrous methanol (5 ml)]. The stirred mixture was slowly heated and methanol was distilled off (bp 64-70° C.) until the temperature at the distillation head rose to approximately 100° C. and the methyl methacrylate started to distill. The mixture was then cooled to room temperature and the solids were filtered off. The filtrate was fractionated under vacuum. Pure 3-butenyl methacrylate was collected at bp 63-66° C./30 mmHg. Yield: 22.5 g.
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.